molecular formula C5H12ClNO3S B8093382 D-Methionine sulfoxide (hydrochloride)

D-Methionine sulfoxide (hydrochloride)

Cat. No.: B8093382
M. Wt: 201.67 g/mol
InChI Key: VDYSAEWWHPAEBG-VBNQZKKOSA-N
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Description

D-Methionine sulfoxide (hydrochloride) is the D-isomer of methionine sulfoxide hydrochloride. Methionine sulfoxide is an oxidation product of methionine, an essential amino acid found in proteins. Methionine is particularly susceptible to oxidation during storage or processing, leading to the formation of methionine sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Methionine sulfoxide (hydrochloride) can be synthesized through the oxidation of D-methionine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to ensure the selective formation of the sulfoxide group .

Industrial Production Methods: Industrial production of D-methionine sulfoxide (hydrochloride) involves large-scale oxidation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve high purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Methionine sulfoxide (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

D-Methionine sulfoxide exerts its effects primarily through its involvement in redox reactions. The compound can be reduced back to D-methionine by methionine sulfoxide reductase enzymes, which play a crucial role in maintaining cellular redox balance. This reduction process helps protect proteins from oxidative damage and maintains their functional integrity .

Comparison with Similar Compounds

    L-Methionine sulfoxide: The L-isomer of methionine sulfoxide.

    Methionine sulfone: A further oxidized form of methionine.

Comparison:

By understanding the properties, preparation methods, and applications of D-methionine sulfoxide (hydrochloride), researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfinylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S.ClH/c1-10(9)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-,10?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYSAEWWHPAEBG-VBNQZKKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CC[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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